molecular formula C17H16ClFN2O3 B2381910 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide CAS No. 1207050-04-1

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Cat. No.: B2381910
CAS No.: 1207050-04-1
M. Wt: 350.77
InChI Key: ZPAKJSMEFNQVES-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methyl, and fluorophenoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with 2-(4-fluorophenoxy)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The process involves the following steps:

    Formation of the Intermediate: 3-chloro-4-methylaniline is reacted with oxalyl chloride to form an intermediate isocyanate.

    Coupling Reaction: The intermediate isocyanate is then reacted with 2-(4-fluorophenoxy)ethylamine to yield the final oxalamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has several scientific research applications, including:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro groups contribute to its reactivity, allowing it to bind to and modify biological molecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar chloro and fluoro groups but differs in its thiazole structure.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of chloro and fluoro groups, leading to different reactivity and applications.

    Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: Features a trifluoroethylthio group, providing distinct chemical properties.

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is unique due to its specific combination of chloro, methyl, and fluoro groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3/c1-11-2-5-13(10-15(11)18)21-17(23)16(22)20-8-9-24-14-6-3-12(19)4-7-14/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKJSMEFNQVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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